molecular formula C18H17Cl2N3O3 B4731291 N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide

N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide

Cat. No.: B4731291
M. Wt: 394.2 g/mol
InChI Key: KDYLBMUQGAEFSB-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide is a complex organic compound characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a piperidinecarboxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 3,5-dichlorophenyl-4-nitrophenyl ketone. This intermediate is then reacted with piperidine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-1-(4-aminophenyl)-4-piperidinecarboxamide: Similar structure but with an amino group instead of a nitro group.

    N-(3,5-dichlorophenyl)-1-(4-methylphenyl)-4-piperidinecarboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)-4-piperidinecarboxamide is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer specific chemical and biological properties. The nitrophenyl group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c19-13-9-14(20)11-15(10-13)21-18(24)12-5-7-22(8-6-12)16-1-3-17(4-2-16)23(25)26/h1-4,9-12H,5-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYLBMUQGAEFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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